molecular formula C25H23ClN2O3 B5254675 7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 5727-24-2

7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B5254675
CAS No.: 5727-24-2
M. Wt: 434.9 g/mol
InChI Key: JVWKPXYNHURFQV-UHFFFAOYSA-N
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Description

The compound 7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring a 4-chlorophenyl group at position 7, a 2,5-dimethoxyphenyl group at position 4, and a methyl group at position 2. The carbonitrile moiety at position 3 and the ketone at position 5 contribute to its polar character. Its crystallographic analysis likely employs tools like SHELXL and OLEX2 , which are standard for small-molecule refinement.

Properties

IUPAC Name

7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-14-20(13-27)24(19-12-18(30-2)8-9-23(19)31-3)25-21(28-14)10-16(11-22(25)29)15-4-6-17(26)7-5-15/h4-9,12,16,24,28H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWKPXYNHURFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386532
Record name ST50005877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5727-24-2
Record name ST50005877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following table compares the target compound with structurally related hexahydroquinoline derivatives, highlighting substituent variations, molecular formulas, and inferred properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Notes
Target Compound : 7-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-... - 4: 2,5-Dimethoxyphenyl
- 7: 4-Chlorophenyl
- 2: Methyl
C₂₅H₂₆ClN₂O₃* ~437.47* Enhanced electron-donating effects (methoxy groups); moderate lipophilicity (Cl)
4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... - 4: 2-Chloro-3-methoxyphenyl
- 2,7,7: Trimethyl
C₂₂H₂₃ClN₂O₂* ~394.88* Steric hindrance from trimethyl groups; chloro-methoxy substitution
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-... - 4: 4-Chlorophenyl
- 7: Phenyl
- 2: Methyl
C₂₃H₁₉ClN₂O 374.86 Reduced steric bulk (phenyl at C7); lower polarity
2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-... - 4: 2,4-Dichlorophenyl
- 1: 3,4-Dichlorophenyl
- 2: Amino
C₂₂H₁₄Cl₄N₃O* ~493.13* High lipophilicity (four Cl groups); potential hydrogen bonding (amino group)
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-... - 4: 4-Methoxyphenyl
- 1: 2-(Trifluoromethyl)phenyl
- 7,7: Dimethyl
C₂₇H₂₅F₃N₃O₂* ~508.50* Electron-withdrawing CF₃ group; increased metabolic stability
2-Amino-4-(3,4,5-trimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-... - 4: 3,4,5-Trimethoxyphenyl
- 1: Phenyl
- 7,7: Dimethyl
C₂₆H₂₈N₃O₄* ~470.52* High polarity (three methoxy groups); potential solubility challenges

*Molecular formulas and weights marked with * are inferred from structural data due to absence in evidence.

Structural and Functional Analysis

Substituent Effects:
  • Comparatively, compounds with trifluoromethyl (e.g., ) or multiple chloro groups (e.g., ) exhibit electron-withdrawing effects, altering reactivity and solubility.
  • Steric and Lipophilic Effects: Trimethyl substitutions (e.g., ) introduce steric hindrance, possibly reducing molecular flexibility.
  • Hydrogen Bonding: Amino groups (e.g., ) and methoxy oxygen atoms (e.g., target compound, ) may participate in hydrogen bonding, influencing crystallization patterns .
Crystallographic Considerations:

Structural determination of these compounds likely employs SHELXL for refinement and OLEX2 for visualization . For example, the puckering of hexahydroquinoline rings could be analyzed using Cremer-Pople coordinates , while hydrogen-bonding networks might follow Etter’s graph-set analysis .

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